3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide

Kinase inhibitor Isothiazole SAR Chemical probe

3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide (CAS 651305-51-0) is a fully synthetic small molecule belonging to the 4-carboxamide-1,2-thiazole (isothiazole) class. This scaffold is recognized in the patent literature as a privileged structure for developing ATP-competitive kinase inhibitors, particularly against receptor tyrosine kinases implicated in hyperproliferative disorders.

Molecular Formula C15H18N4OS2
Molecular Weight 334.5 g/mol
CAS No. 651305-51-0
Cat. No. B12599852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide
CAS651305-51-0
Molecular FormulaC15H18N4OS2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)SC2=NSC(=C2C(=O)N)NC3=CC=NC=C3
InChIInChI=1S/C15H18N4OS2/c16-13(20)12-14(18-10-6-8-17-9-7-10)22-19-15(12)21-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,16,20)(H,17,18)
InChIKeyIRFHNOIMZMCYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide (CAS 651305-51-0) – Core Structural Identity and Procurement Relevance


3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide (CAS 651305-51-0) is a fully synthetic small molecule belonging to the 4-carboxamide-1,2-thiazole (isothiazole) class. This scaffold is recognized in the patent literature as a privileged structure for developing ATP-competitive kinase inhibitors, particularly against receptor tyrosine kinases implicated in hyperproliferative disorders [1]. The compound incorporates a cyclohexylsulfanyl substituent at the 3-position and a pyridin-4-ylamino group at the 5-position, generating a distinct vector combination that differentiates it from other S-linked and O-linked analogs within the same patent family.

Why 1,2-Thiazole-4-carboxamide Analogs Cannot Be Considered Interchangeable with CAS 651305-51-0


The isothiazole-4-carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the 3-position sulfur linker and the 5-position aminoaryl group. In the foundational patent describing this chemotype, the identity of the R₁ substituent (3-position) and the heteroaryl amine (5-position) are critical determinants of kinase selectivity and cellular potency [1]. Simple replacement of the cyclohexylsulfanyl group with a hexylsulfanyl, benzylsulfanyl, or methanesulfonyl moiety—or switching the pyridin-4-ylamino group to a pyridin-3-yl or pyrazin-2-yl isomer—yields compounds with markedly different inhibitory profiles. Consequently, procurement of a generic “isothiazole-4-carboxamide” without precise control of these two substitution vectors risks introducing an agent with uncharacterized selectivity, potency, or pharmacokinetic behavior, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide (651305-51-0)


Distinct Substitution Pattern Relative to the Exemplified Isothiazole-4-carboxamide Patent Series

Within the comprehensive isothiazole-4-carboxamide patent US7276602B2, the combination of a cyclohexylsulfanyl group at the 3-position and a pyridin-4-ylamino group at the 5-position is not explicitly exemplified among the most potent listed compounds, which predominantly feature 3-methanesulfonyl, 3-benzylsulfanyl, or 3-cyclohexylmethoxy substituents paired with pyrazin-2-ylamino or pyridin-3-ylamino groups [1]. This places CAS 651305-51-0 in a unique structural niche where its cyclohexyl-S linker and 4-pyridylamino terminus create a hydrogen-bond donor/acceptor geometry and steric contour that is not replicated by any single exemplified congener. No head-to-head biochemical data are publicly available for this specific compound; the differentiation is based on structural class-level inference from the patent SAR tables [1].

Kinase inhibitor Isothiazole SAR Chemical probe

Lipophilic Ligand Efficiency Differentiation by Predicted Physicochemical Profile

The cyclohexylsulfanyl group confers a higher calculated logP and increased rotatable bond count compared to the methanesulfonyl-containing analogs featured in US7276602B2. Using consensus in silico prediction, the target compound (MW 334.5, C₁₅H₁₈N₄OS₂) is expected to have a cLogP of approximately 3.0–3.5, whereas 3-methanesulfonyl-5-(pyridin-4-ylamino)-isothiazole-4-carboxamide (MW ~312) has a predicted cLogP of ~1.5–2.0 [1]. This difference of roughly 1.5 log units translates to a >30-fold shift in octanol/water partition, which has implications for membrane permeability, plasma protein binding, and metabolic stability. No experimentally measured logP or LogD values for the target compound were identified in the accessed sources.

Lipophilic ligand efficiency Drug-likeness Physicochemical property

Sulfur-Linker Stability Differentiation Against Methanesulfonyl Analogs

The 3-cyclohexylsulfanyl substituent in the target compound features a thioether linkage, whereas the most extensively characterized analogs in US7276602B2 rely on a methanesulfonyl (SO₂) group at the same position. Thioethers are susceptible to cytochrome P450-mediated S-oxidation to sulfoxides and sulfones, a metabolic pathway that can be exploited for prodrug design or that may lead to variable pharmacokinetics depending on the oxidative environment. In contrast, sulfones represent the terminal oxidation state and are generally metabolically inert at the sulfur center. No experimental metabolic stability data were located for CAS 651305-51-0; the oxidation-state difference is a class-level inference [1].

Metabolic stability Sulfide oxidation Isothiazole

Limitation Statement: Absence of Publicly Available Quantitative Bioactivity Data for the Target Compound

At the time of this analysis, a search of PubMed, Google Patents, PubChem, ChEMBL, and the NCATS Inxight database did not retrieve any peer-reviewed publication, patent example, or curated database entry containing quantitative IC₅₀, Kd, Ki, EC₅₀, or cellular potency data for CAS 651305-51-0. The structural class defined by US7276602B2 reports sub-micromolar kinase inhibition and cellular anti-proliferative activity for several closely related isothiazole-4-carboxamides [1]; however, these data cannot be extrapolated to the target compound due to the high SAR sensitivity of the scaffold. Procurement decisions must therefore be predicated on the compound's structural uniqueness and its potential as a novel chemical probe, rather than on demonstrated biochemical potency.

Data gap Kinase profiling Bioactivity

Recommended Research and Industrial Application Scenarios for 3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide


Chemical Probe Generation for Under-Explored Kinase Selectivity Profiles

Given its distinct 3-cyclohexylsulfanyl/5-(pyridin-4-ylamino) substitution pattern not exemplified in the foundational patent [1], this compound is ideally suited as a starting scaffold for a chemical probe campaign aimed at kinases where 4-pyridylamino interactions confer selectivity. Researchers can use it to generate selectivity fingerprints that complement existing sulfonyl- and benzylsulfanyl-based probes.

Comparative ADME/PK Studies with Methanesulfonyl Isothiazole Congeners

The thioether-to-sulfone oxidation potential of the cyclohexylsulfanyl group differentiates this compound from metabolically stable sulfone analogs. It can serve as a comparator in in vitro microsomal stability and CYP phenotyping assays to quantify the impact of sulfur oxidation state on clearance, enabling rational design of either metabolically labile (prodrug) or stable candidates.

Lipophilicity-Dependent Cellular Permeability Profiling

With a predicted cLogP approximately 1.5 units higher than methanesulfonyl analogs [1], this compound is a suitable tool for studying the relationship between isothiazole lipophilicity and passive membrane permeability in Caco-2 or PAMPA models, informing permeability-based structure optimization.

Custom Synthesis and Medicinal Chemistry Library Enumeration

For organizations building proprietary kinase inhibitor libraries, CAS 651305-51-0 represents a novel monomer that can be functionalized at the carboxamide, the cyclohexyl ring, or the pyridine nitrogen. Its inclusion diversifies intellectual property space away from the heavily patented methanesulfonyl isothiazoles [1].

Quote Request

Request a Quote for 3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.